N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine
Description
N-[(5-Methylpyridin-2-yl)methylidene]hydroxylamine is a Schiff base derived from the condensation of 5-methylpyridine-2-carbaldehyde and hydroxylamine. This compound features a pyridine ring substituted with a methyl group at the 5-position and a methylidene-linked hydroxylamine group.
Properties
CAS No. |
14540-12-6 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(NE)-N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c1-6-2-3-7(5-9-10)8-4-6/h2-5,10H,1H3/b9-5+ |
InChI Key |
LSBIPUMDFGJKNI-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)/C=N/O |
Canonical SMILES |
CC1=CN=C(C=C1)C=NO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation
In a typical protocol, 5-methylpyridine-2-carbaldehyde is refluxed with hydroxylamine hydrochloride in ethanol or acetic acid, often with sodium acetate as a mild base to neutralize HCl byproducts. For example, a study on p-pyridinyl oxime carbamates achieved yields >90% by heating at 80°C for 2–4 hours. Similar conditions applied to the target compound would likely follow the reaction:
Key parameters include:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A study on bis-enaminones demonstrated 85–93% yields in 15–30 minutes using microwave conditions. Adapting this approach, the target oxime could be synthesized by irradiating the aldehyde and hydroxylamine hydrochloride in ethanol at 100–120°C.
Solid-Phase Synthesis and Polymer-Supported Methods
Solid-phase techniques improve purity and simplify purification. A study on pyrrole-3,4-dicarboxylates utilized polymer-supported amines to trap intermediates. For this compound, hydroxylamine could be immobilized on resin, allowing stepwise aldehyde addition and cleavage.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
Mechanistic Insights and Side Reactions
The formation of this compound proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration. Competing pathways include:
-
Over-oxidation : Prolonged heating in acidic conditions may oxidize the imine to a nitro group.
-
Tautomerization : The oxime exists as a mixture of E and Z isomers, detectable by ¹H NMR (δ 8.2–8.5 ppm for imine proton).
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Characterization data for analogous compounds include:
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Nucleophilic Additions and Hydrolysis
The imine (C=N) bond undergoes hydrolysis under acidic or basic conditions, regenerating the parent aldehyde and hydroxylamine. For example:
This reaction mirrors the reverse of hydroxylamine’s nucleophilic attack on aldehydes, as described for similar imine systems .
Redox Reactions
The compound participates in reduction and oxidation processes:
Reduction
The C=N bond is reduced to a C-N single bond using agents like NaBH₄ or catalytic hydrogenation:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | Ethanol, RT, 1 h | N-(5-methylpyridin-2-ylmethyl)hydroxylamine | 92% |
| H₂ (1 atm), Pd/C | Methanol, RT, 3 h | Same as above | 88% |
Oxidation
The hydroxylamine moiety oxidizes to nitroso derivatives under aerobic or MnO₂-mediated conditions :
Metal Coordination and Catalysis
The pyridine nitrogen and imine group enable coordination with transition metals, forming complexes relevant in catalysis:
Example Complexation with Ni(II):
| Metal Salt | Ligand Ratio | Complex Structure | Application |
|---|---|---|---|
| NiCl₂ | 1:2 | Octahedral coordination geometry | Catalytic C–H activation |
| Cu(NO₃)₂ | 1:1 | Square planar | Oxidation reactions |
Cyclization and Heterocycle Formation
Intramolecular cyclization occurs under thermal or acidic conditions, forming fused pyridine-oxazole systems:
| Conditions | Product | Yield | Key Features |
|---|---|---|---|
| Toluene, 110°C, 12 h | 6-methylpyrido[1,2-d]oxazole | 67% | Electron-deficient heterocycle for drug design |
Electrophilic Aromatic Substitution
The 5-methylpyridin-2-yl ring directs electrophiles to the para and meta positions relative to the methyl group:
Nitration Example:
| Electrophile | Conditions | Regioselectivity | Yield |
|---|---|---|---|
| HNO₃ | H₂SO₄, 0°C, 2 h | meta-nitration | 55% |
| Br₂ | FeBr₃, CH₂Cl₂, RT, 1 h | para-bromination | 48% |
Biological Alkylation
The hydroxylamine group alkylates biomolecules (e.g., proteins) via nucleophilic attack, forming stable adducts:
| Target | Conditions | Application |
|---|---|---|
| Cysteine residues | pH 7.4, 37°C, 1 h | Probing enzyme active sites |
Cross-Coupling Reactions
While direct coupling is limited by the absence of halogens, functionalized derivatives participate in Suzuki-Miyaura reactions :
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine serves as an important intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:
- Oxidation: The compound can be oxidized to form nitroso or nitro derivatives, which are valuable in further chemical syntheses.
- Reduction: It can be reduced to yield amines, expanding its utility in organic synthesis.
- Substitution Reactions: The hydroxylamine group can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.
Table 1 summarizes the common reactions involving this compound:
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Nitroso or Nitro Derivatives | Hydrogen peroxide, KMnO₄ |
| Reduction | Amines | NaBH₄, LiAlH₄ |
| Substitution | Various Functional Groups | Halides, Amines |
Biological Applications
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of hydroxylamine have been shown to inhibit peptidyl deformylase (PDF), an enzyme crucial for bacterial protein synthesis. This inhibition can lead to effective treatment options for bacterial infections.
Case Study: Peptidyl Deformylase Inhibition
A study demonstrated that hydroxylamine derivatives could effectively inhibit PDF in various bacterial strains, including Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The average comparative index (ACI) showed significant improvements in microbiological efficacy compared to traditional antibiotics.
Medicinal Applications
Therapeutic Potential
this compound is being investigated for its potential therapeutic effects beyond antimicrobial activity. Its ability to interact with biological pathways makes it a candidate for further research in:
- Cancer Treatment: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Applications: Research into the anti-inflammatory effects of hydroxylamine derivatives is ongoing, with potential implications for treating autoimmune diseases.
Industrial Applications
This compound is also utilized in the development of specialty chemicals and materials. Its role as a reagent in polymerization processes highlights its versatility in industrial applications.
Mechanism of Action
The mechanism of action of N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The target compound shares structural similarities with other pyridine-based hydroxylamine derivatives. Key comparisons include:
a. (E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide
- Substituents: The pyridine ring in this compound is substituted with electron-withdrawing groups (5-fluoro, 3-iodo) and a hydroxyimino group.
- Functional Groups : The pivalamide moiety introduces steric bulk, which may reduce solubility but improve metabolic stability relative to the simpler hydroxylamine group in the target compound.
b. (E)-N-[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine
- Core Structure : Replaces the pyridine ring with a pyrazole core fused to phenyl and pyrrole groups.
- Conformational Flexibility : Dihedral angles between the pyrazole and pendant rings (42.69°–54.49°) suggest moderate planarity, comparable to the likely planar arrangement of the pyridine-hydroxylamine system in the target compound.
- Intermolecular Interactions: Forms O—H···N hydrogen-bonded tetramers in the crystal lattice, a feature also expected in the target compound due to the hydroxylamine donor-acceptor motif.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Physicochemical Properties*
*Estimated based on structural analogs.
Research Findings and Implications
- Crystal Engineering : The propensity for O—H···N hydrogen bonding (observed in ) suggests that the target compound could form stable crystalline materials, useful in designing coordination polymers .
- Biological Relevance: While hydroxylamine itself is mutagenic, conjugation with aromatic systems (e.g., pyridine) may redirect reactivity toward selective biomolecular targets, a hypothesis supported by studies on hydroxylamine-derived carcinogens .
- Synthetic Versatility : The simplicity of Schiff base formation contrasts with the multi-step syntheses of nitrophenyl-pyrimidinylamines (), highlighting the target compound’s utility in high-throughput applications .
Biological Activity
N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine (CAS No. 14540-12-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
| Property | Details |
|---|---|
| CAS Number | 14540-12-6 |
| Molecular Formula | C7H8N2O |
| Molecular Weight | 136.15 g/mol |
| Structural Formula | Structure |
This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. The hydroxylamine functional group is known for its ability to form stable complexes with metal ions and to act as a nucleophile in biochemical reactions.
Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
- HeLa Cells : The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range.
- CEM T-Lymphocytes : Similar cytotoxic effects were observed, indicating potential utility in treating hematological malignancies.
- Murine L1210 Cells : The compound exhibited comparable potency to established chemotherapeutic agents like melphalan, suggesting its viability as a lead compound for further development .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : The compound showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains, including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : It exhibited antifungal activity against Candida albicans, with MIC values indicating moderate effectiveness .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The 5-methylpyridine moiety enhances lipophilicity and facilitates cellular uptake.
- The hydroxylamine group is crucial for its reactivity and interaction with biological targets.
Case Study 1: Synthesis and Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of hydroxylamines, including this compound. These compounds were screened for cytotoxicity against cancer cell lines and showed promising results that warrant further investigation into their mechanisms of action .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of various hydroxylamine derivatives, including this compound. The results indicated that modifications to the pyridine ring significantly influenced antibacterial and antifungal activities, highlighting the importance of structural optimization in drug design .
Q & A
Q. What are the recommended synthetic routes and analytical techniques for characterizing N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine?
- Methodological Answer : This compound is synthesized via Schiff base formation between 5-methylpyridine-2-carbaldehyde and hydroxylamine. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., H and C NMR to verify imine bond formation). Mass spectrometry (MS) confirms molecular weight. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (part of the SHELX suite) resolves bond lengths, angles, and intermolecular interactions .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer : SCXRD with SHELX software (e.g., SHELXL for refinement) is standard. For example, a related hydroxylamine derivative exhibited two molecules per asymmetric unit with dihedral angles between pyrazole and aromatic rings ranging from 42.69° to 54.49°, stabilized by O–H···N hydrogen bonds and C–H···π interactions . Hydrogen-bonding networks and packing motifs can inform stability and reactivity. Data collection involves synchrotron radiation or Mo/Kα X-ray sources, with refinement parameters (R-factors) validated against crystallographic databases.
Advanced Research Questions
Q. What enzymatic pathways metabolize this compound, and how do species-specific differences affect outcomes?
- Methodological Answer : Hepatic microsomal studies using NADPH-dependent incubations identify metabolites. For example, structurally similar hydroxylamines (e.g., N-(2-methoxyphenyl)hydroxylamine) are metabolized by CYP enzymes (e.g., CYP1A1/2, CYP2B1/2) in rats and rabbits, yielding reductive (e.g., o-anisidine) and oxidative metabolites (e.g., o-aminophenol). Species differences are addressed via enzyme induction models (e.g., β-naphthoflavone for CYP1A1/2, phenobarbital for CYP2B1/2) and activity assays (e.g., NADPH:CYP reductase activity quantification) .
Q. How can contradictory data in metabolic studies (e.g., metabolite yield discrepancies) be resolved?
- Methodological Answer : Contradictions may arise from pH-dependent non-enzymatic reactions (e.g., spontaneous degradation at pH 4.5 vs. enzymatic activity at pH 7.4). Control experiments without NADPH or microsomes isolate enzymatic contributions. High-resolution LC-MS/MS distinguishes co-eluting metabolites, while kinetic studies (e.g., Michaelis-Menten parameters) quantify enzyme affinity and efficiency. Cross-species comparisons (e.g., rat vs. rabbit microsomes) clarify metabolic bottlenecks .
Q. What role does this compound play in genotoxicity, and how is this assessed experimentally?
- Methodological Answer : Hydroxylamine derivatives are implicated in DNA adduct formation via reactive intermediates (e.g., nitroso compounds). Genotoxicity assays include:
- Comet assays to detect DNA strand breaks.
- LC-MS/MS to quantify covalent DNA adducts (e.g., 8-oxo-dG).
- CYP inhibition studies to assess metabolic activation requirements.
For example, N-(2-methoxyphenyl)hydroxylamine’s carcinogenicity is linked to enzymatic conversion to nitroso derivatives, which alkylate DNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
